molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9

Imidazo[1,2-b]pyridazine-3-sulfonamide

Katalognummer B2785759
CAS-Nummer: 2411271-21-9
Molekulargewicht: 198.2
InChI-Schlüssel: BZFKHPWXOXGGCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,2-b]pyridazine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with an imidazole ring and a sulfonamide group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactive Applications

Imidazo[1,2-b]pyridazine derivatives have been synthesized for potential antimicrobial, antifungal, and antimalarial activities. A study by Bhatt et al. (2016) demonstrated their efficacy against both gram-positive and gram-negative bacteria. This highlights the compound's relevance in medicinal chemistry, particularly in addressing various infectious diseases.

Anti-Cancer Research

The compound's derivatives have been evaluated for their potential in cancer treatment. Bashandy (2015) explored novel sulfonamides incorporating Imidazo[1,2-b]pyridazine for their anti-human liver cancer evaluation. These compounds showed better activity than methotrexate, a reference drug, suggesting their potential in oncology research (Bashandy, 2015).

Acetylcholinesterase Inhibitory Activity

Compounds with Imidazo[1,2-b]pyridazine structure have shown potent acetylcholinesterase inhibitory activity. Sharma et al. (2021) found that such compounds not only inhibit acetylcholinesterase but also exhibit anti-inflammatory effects, indicating their potential application in neurodegenerative diseases treatment (Sharma et al., 2021).

Amyloid Plaque Binding

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques, which is significant in Alzheimer’s research. Zeng et al. (2010) found that certain derivatives exhibited high binding affinity and could be useful in developing imaging tools for Alzheimer’s disease (Zeng et al., 2010).

Kinase Inhibition

The structure has been explored as a privileged scaffold in medicinal chemistry, particularly in kinase inhibition. Garrido et al. (2021) reviewed the extensive literature on Imidazo[1,2-b]pyridazine, emphasizing its importance in developing kinase inhibitors (Garrido et al., 2021).

Eigenschaften

IUPAC Name

imidazo[1,2-b]pyridazine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFKHPWXOXGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2411271-21-9
Record name imidazo[1,2-b]pyridazine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.